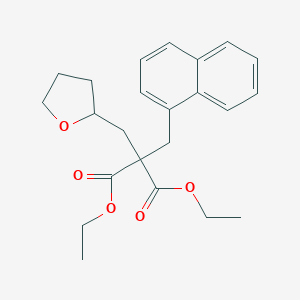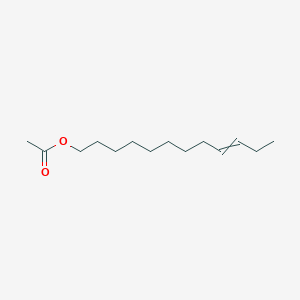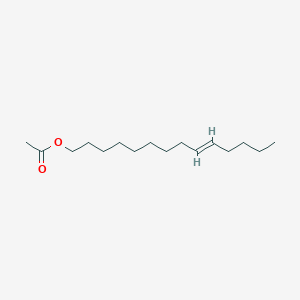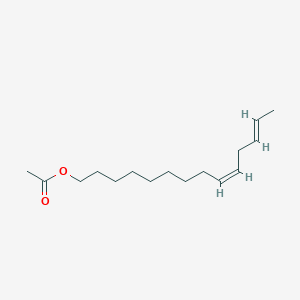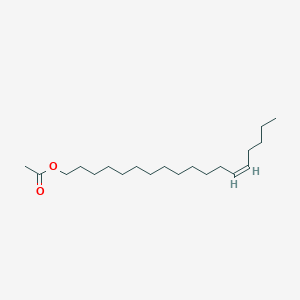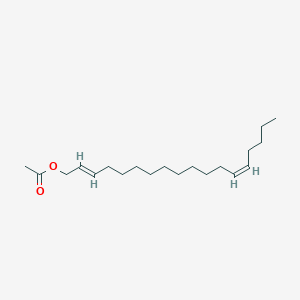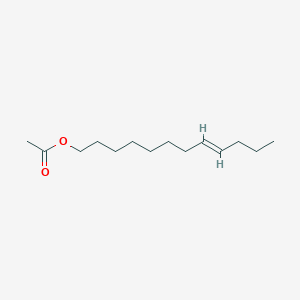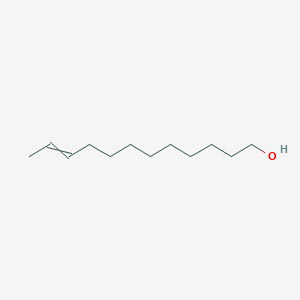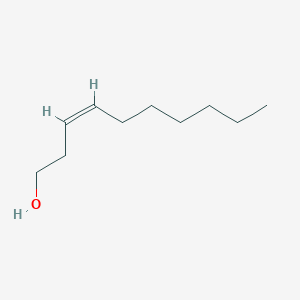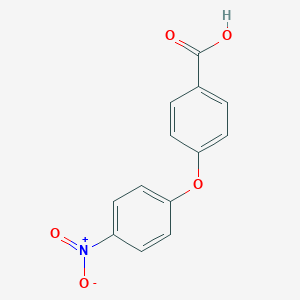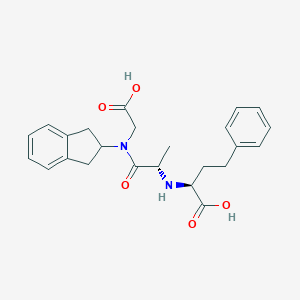
Delapril diacid
概要
説明
Delapril diacid is an active metabolite of the prodrug delapril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. Delapril is converted into two active metabolites, 5-hydroxy this compound and this compound, which inhibit the ACE enzyme, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition results in vasodilation and reduced blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: Delapril diacid is synthesized from delapril through hydrolysis. Delapril itself is synthesized via a multi-step process involving the condensation of indan-2-ylglycine with ethyl 2-[(2S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of delapril under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic efficacy. The hydrolysis is typically carried out in aqueous solutions with the aid of acid or base catalysts .
化学反応の分析
Types of Reactions: Delapril diacid undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of delapril to this compound.
Oxidation: this compound can undergo oxidation to form various oxidized metabolites.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: this compound.
Oxidation: Various oxidized metabolites.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Delapril diacid has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用機序
Delapril diacid exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, this compound promotes vasodilation, reduces blood pressure, and decreases aldosterone secretion, leading to increased excretion of sodium and water .
類似化合物との比較
Captopril: Another ACE inhibitor with a sulfhydryl group.
Enalapril: An ACE inhibitor with a proline ring structure.
Lisinopril: A lysine derivative of enalapril.
Comparison:
Delapril diacid vs. Captopril: this compound has an indanylglycine moiety, whereas captopril contains a sulfhydryl group, which can cause a distinct side effect profile.
This compound vs. Enalapril: this compound has an indane ring, while enalapril has a proline ring, affecting their pharmacokinetic properties.
This compound vs. Lisinopril: Lisinopril is more hydrophilic compared to this compound, influencing their absorption and distribution in the body
This compound stands out due to its unique chemical structure and its potent inhibition of vascular wall ACE activity, making it a valuable compound in the treatment of hypertension and related cardiovascular conditions .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASTBJLWIZXKB-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232315 | |
| Record name | Delapril diacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83398-08-7 | |
| Record name | Delapril diacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delapril diacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does delapril diacid exert its antihypertensive effect?
A1: this compound, along with another active metabolite, 5-hydroxy this compound, acts as a competitive inhibitor of ACE. [] This inhibition effectively blocks the conversion of angiotensin I to angiotensin II. [] As angiotensin II is a potent vasoconstrictor, inhibiting its formation leads to vasodilation and subsequently lowers blood pressure. [, ] Research has shown that this compound effectively suppresses the release of angiotensin II in the vascular tissues of spontaneously hypertensive rats, directly contributing to its antihypertensive action. []
Q2: What is the evidence for local angiotensin II generation within blood vessels, and how is this compound involved?
A2: Studies utilizing human umbilical veins have provided direct evidence for the local generation and release of angiotensin II within vascular tissues. [] When these isolated veins were perfused, researchers observed the release of angiotensin II. Importantly, this release was significantly inhibited by the introduction of this compound in a dose-dependent manner. [] This finding strongly suggests that this compound can act directly on vascular tissues to inhibit local angiotensin II production, further contributing to its antihypertensive effect.
Q3: How does the pharmacokinetic profile of this compound differ between patients with chronic renal failure and those with essential hypertension?
A3: Research indicates that the pharmacokinetics of this compound are significantly altered in patients with chronic renal failure (CRF) compared to those with essential hypertension (EH). [] Specifically, the area under the plasma concentration-time curve ([AUC]24(0)) for this compound was notably higher in CRF patients. [] Additionally, these patients exhibited significantly lower cumulative urinary excretions of the metabolite. [] These findings highlight the importance of considering renal function when determining appropriate dosages of delapril.
Q4: Are there differences in the antihypertensive efficacy of delapril based on renal function?
A4: While the provided research highlights pharmacokinetic differences, it does not directly compare the degree of blood pressure lowering achieved with delapril between patients with varying degrees of renal function. [] Further research is needed to ascertain if dosage adjustments are necessary to achieve similar blood pressure control in patients with chronic renal failure compared to those with normal renal function.
Q5: What is the duration of action for delapril's antihypertensive effect, and what is the underlying mechanism?
A5: Studies in spontaneously hypertensive rats have demonstrated that delapril, through its active metabolites, including this compound, can produce a sustained antihypertensive effect over at least two weeks of daily administration. [] This sustained action is likely attributed to the prolonged inhibition of ACE by this compound, leading to a consistent reduction in angiotensin II levels and subsequent vasodilation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


